5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
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Overview
Description
5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes a chloromethyl group, a methylthiophenyl group, and a trifluoromethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole typically involves multi-step organic reactions. The starting materials may include 4-methylthiophen-2-ylmethyl bromide, 4-(trifluoromethyl)benzaldehyde, and thioamide. The key steps in the synthesis may involve:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the chloromethyl group via chloromethylation.
- Coupling reactions to attach the methylthiophenyl and trifluoromethylphenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine may yield an amine derivative of the thiazole compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-2-(4-trifluoromethylphenyl)-1,3-thiazole: Similar structure but lacks the methylthiophenyl group.
5-(bromomethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole: Similar structure with a bromomethyl group instead of a chloromethyl group.
Uniqueness
The uniqueness of 5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C17H13ClF3NS2 |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C17H13ClF3NS2/c1-10-6-13(23-9-10)7-14-15(8-18)24-16(22-14)11-2-4-12(5-3-11)17(19,20)21/h2-6,9H,7-8H2,1H3 |
InChI Key |
RWQATMQHIDWCDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)CC2=C(SC(=N2)C3=CC=C(C=C3)C(F)(F)F)CCl |
Origin of Product |
United States |
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